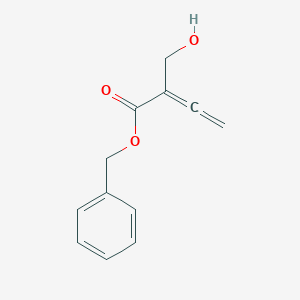
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate is an organic compound known for its unique structure and reactivity It is characterized by the presence of a benzyl group attached to a buta-2,3-dienoate moiety, which includes a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate can be synthesized through a variety of methods. One common approach involves the reaction of benzyl alcohol with buta-2,3-dienoic acid under esterification conditions. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The double bonds in the buta-2,3-dienoate moiety can be reduced to form saturated compounds.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl 2-(carboxymethyl)buta-2,3-dienoate, while reduction can produce benzyl butanoate derivatives.
科学的研究の応用
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used in various organic transformations.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Benzyl 2-(hydroxymethyl)buta-2,3-dienoate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxymethyl group is converted to a carboxyl group through the transfer of electrons. The molecular targets and pathways involved in these reactions are typically related to the functional groups present in the compound and the reagents used.
類似化合物との比較
Similar Compounds
Methyl 2,3-butadienoate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl 2,3-butadienoate: Similar structure but with an ethyl group instead of a benzyl group.
Phenyl 2,3-butadienoate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate is unique due to the presence of the benzyl group, which can influence its reactivity and the types of reactions it can undergo. The hydroxymethyl group also adds to its versatility in chemical transformations, making it a valuable compound in organic synthesis.
特性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
InChI |
InChI=1S/C12H12O3/c1-2-11(8-13)12(14)15-9-10-6-4-3-5-7-10/h3-7,13H,1,8-9H2 |
InChIキー |
PYTKRYCAQXMLMW-UHFFFAOYSA-N |
正規SMILES |
C=C=C(CO)C(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


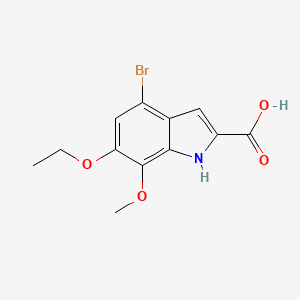
![[4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL](/img/structure/B13038126.png)
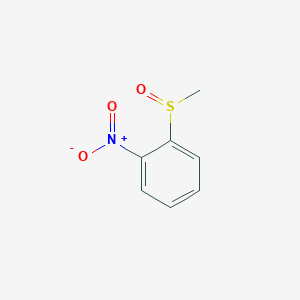
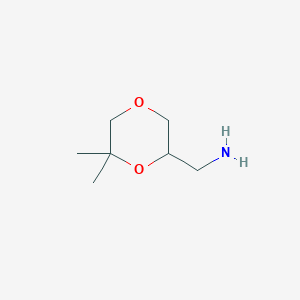

![4,5,11,12,18,19-hexamethoxy-22-methylhexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-2,4,6,9,11,13,16,18,20-nonaene](/img/structure/B13038156.png)

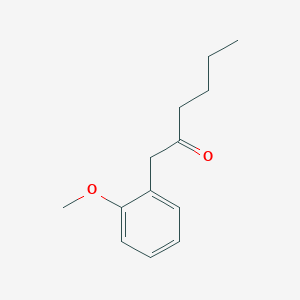
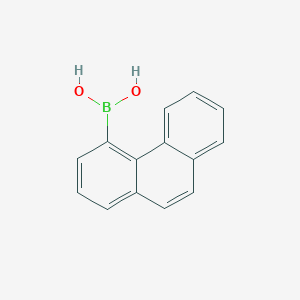
![7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13038168.png)
![2,2'-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N'-methyl)-2-nitro-1,1'-ethenediamine)](/img/structure/B13038175.png)


![4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride](/img/structure/B13038199.png)
